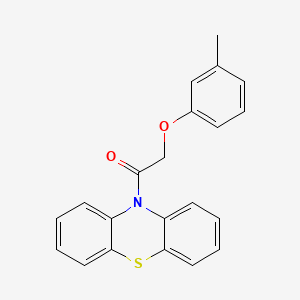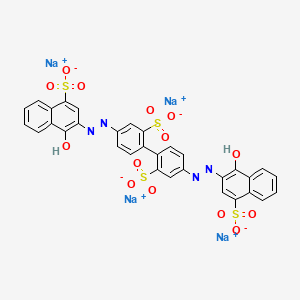
Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries due to its stability and vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo bond can yield aromatic amines.
Substitution: The sulphonate groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Modified azo dyes with altered solubility and color properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a pH indicator and in titrations due to its distinct color change properties.
Biology
In biological research, it is employed as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine
In medicine, it is used in diagnostic assays and as a marker in various biochemical tests.
Industry
Industrially, it is used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the dye can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3′- [ (3,3′-dimethyl [1,1′-biphenyl]-4,4′-diyl)bis (azo)]bis [4,5-dihydroxynaphthalene-2,7-disulphonate]
- Disodium 4-amino-3- [ [4′- [ (1-hydroxy-4-sulphonato-2-naphthyl)azo] [1,1′-biphenyl]-4-yl]azo]naphthalene-1-sulphonate
Uniqueness
Tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its multiple sulphonate groups enhance its solubility in water, making it highly suitable for various aqueous applications.
特性
CAS番号 |
84753-06-0 |
|---|---|
分子式 |
C32H18N4Na4O14S4 |
分子量 |
902.7 g/mol |
IUPAC名 |
tetrasodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H22N4O14S4.4Na/c37-31-23-7-3-1-5-19(23)29(53(45,46)47)15-25(31)35-33-17-9-11-21(27(13-17)51(39,40)41)22-12-10-18(14-28(22)52(42,43)44)34-36-26-16-30(54(48,49)50)20-6-2-4-8-24(20)32(26)38;;;;/h1-16,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChIキー |
USDZYAJCEHBAOX-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


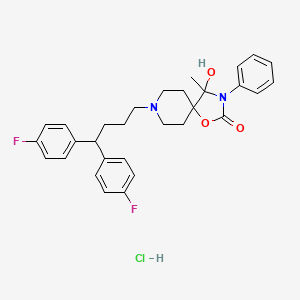
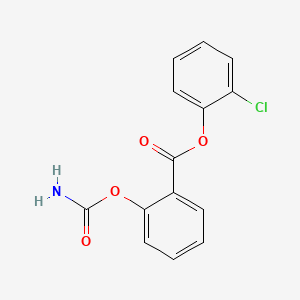


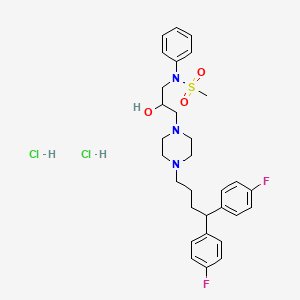
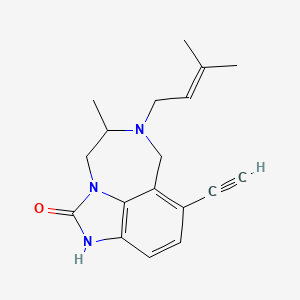
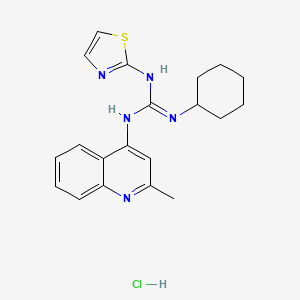
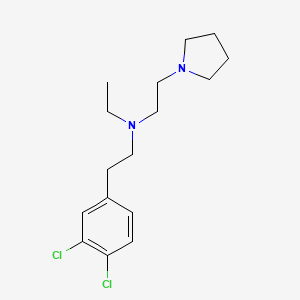
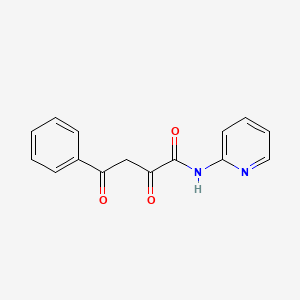
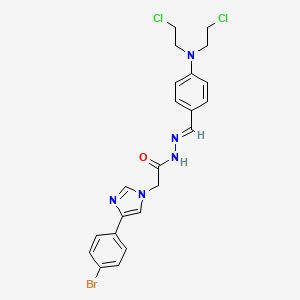

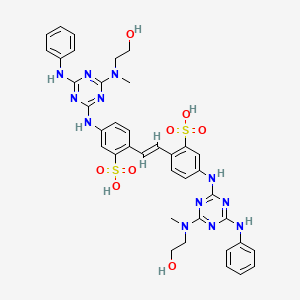
![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)
